

The Redox Chemistry of Potassium Iodide: A Comprehensive Technical Guide

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental redox properties of **potassium iodide** (KI) in solution. **Potassium iodide** is a versatile reagent with significant applications in chemical synthesis, analytical chemistry, and pharmaceutical development, primarily due to the redox behavior of the iodide ion (I⁻). This document provides a detailed overview of its electrochemical properties, key reactions, and quantitative data, along with experimental protocols and visual representations of reaction pathways and workflows.

Core Redox Properties of the Iodide Ion

The iodide ion is the key player in the redox chemistry of **potassium iodide**. It can act as a reducing agent by being oxidized to iodine (I_2) or other higher oxidation states. The standard electrode potential for the fundamental I_2/I^- redox couple is a crucial indicator of its reducing strength.

$$I_2$$
 (aq) + 2e⁻ \rightleftharpoons 2I⁻ (aq) E° = +0.54 V[1]

This moderately positive standard potential indicates that iodide is a mild reducing agent.[2] It can be oxidized by strong oxidizing agents such as chlorine, permanganate, and hydrogen peroxide.[2][3] Conversely, iodine (I₂) is a mild oxidizing agent.

In aqueous solutions, iodine has low solubility. However, in the presence of excess iodide ions, it forms the water-soluble triiodide ion (I_3^-) .[4]



$$I_2 (aq) + I^- (aq) \rightleftharpoons I_3^- (aq)$$

The triiodide ion has a redox potential very similar to that of iodine, meaning they are both mild oxidants.[4] This formation of a soluble iodine species is fundamental to the use of **potassium iodide** in redox titrations.[4]

Quantitative Data on Potassium Iodide Redox Reactions

The following tables summarize key quantitative data related to the redox properties of **potassium iodide** in solution, providing a basis for experimental design and interpretation.

Table 1: Standard and Formal Redox Potentials

Redox Couple	E° (V) vs. SHE	Conditions	Reference(s)
I_2 (aq) + $2e^- \rightleftharpoons 2I^-$ (aq)	+0.54	Standard conditions (298 K, 1 M)	[1]
I₃⁻ (aq) + 2e⁻ ⇌ 3I⁻ (aq)	+0.536	Standard conditions	[4]
$Cu^{2+}(aq) + I^{-}(aq) + e^{-}$ $\rightleftharpoons Cul(s)$	+0.88	In the presence of I ⁻	[5]
I ⁻ /I ₃ -	0.35	vs. NHE in dye- sensitized solar cells	[6]

Table 2: Equilibrium and Rate Constants for Key Reactions



Reaction	Constant Type	Value	Conditions	Reference(s)
₂ + ⁻ ⇌ ₃ ⁻	Equilibrium Constant (K)	698 ± 10 M ⁻¹	25°C	[7]
₂ + ⁻ ⇌ ₃ ⁻	Equilibrium Constant (Kc)	48	30°C	[8]
$H_2O_2 + 2I^- +$ $2H^+ \rightarrow I_2 + 2H_2O$	Rate Constant (k)	1.43 x 10 ⁻⁴ L ² /(mol·s)	25°C, second order	[9]
$IO_3^- + 8I^- + 6H^+$ $\rightarrow 3I_3^- + 3H_2O$	Rate Law	Fifth-order	-	[10][11]
MnO ₄ ⁻ + I ⁻	Apparent 2nd Order Rate Constant (k_obs)	29 M ⁻¹ S ⁻¹	pH 5.0	[2]
MnO ₄ - + I-	Apparent 2nd Order Rate Constant (k_obs)	6.9 M ⁻¹ s ⁻¹	рН 7.0	[2]
MnO ₄ - + I-	Apparent 2nd Order Rate Constant (k_obs)	2.7 M ⁻¹ s ⁻¹	рН 10.0	[2]
$S_2O_8^{2-} + 2I^- \rightarrow$ $I_2 + 2SO_4^{2-}$	Rate Law	Rate = $k[S_2O_8^{2-}]^1[I^-]^1$	-	[12]

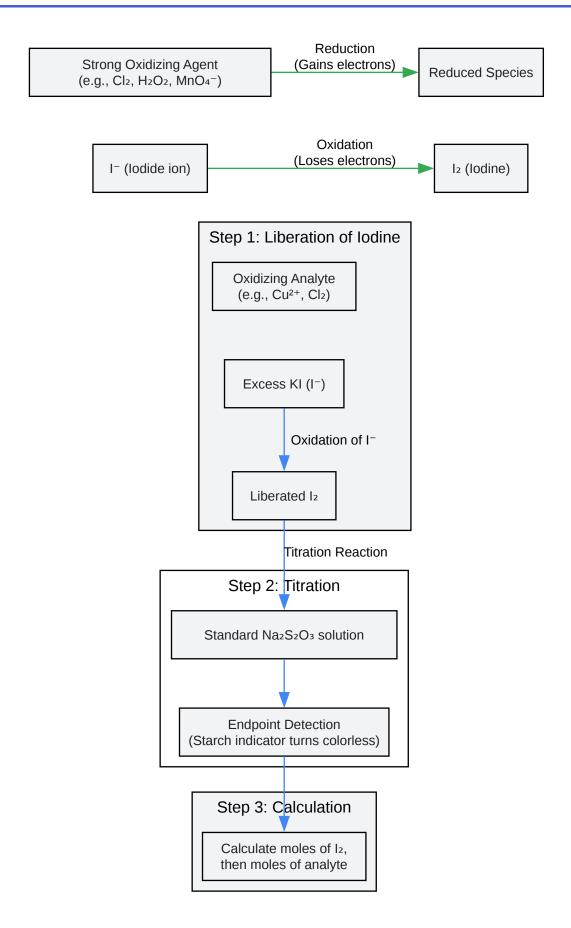
Key Redox Reactions and Signaling Pathways

The versatility of **potassium iodide** in redox chemistry is demonstrated through several important reactions, which are foundational to its applications in research and industry.

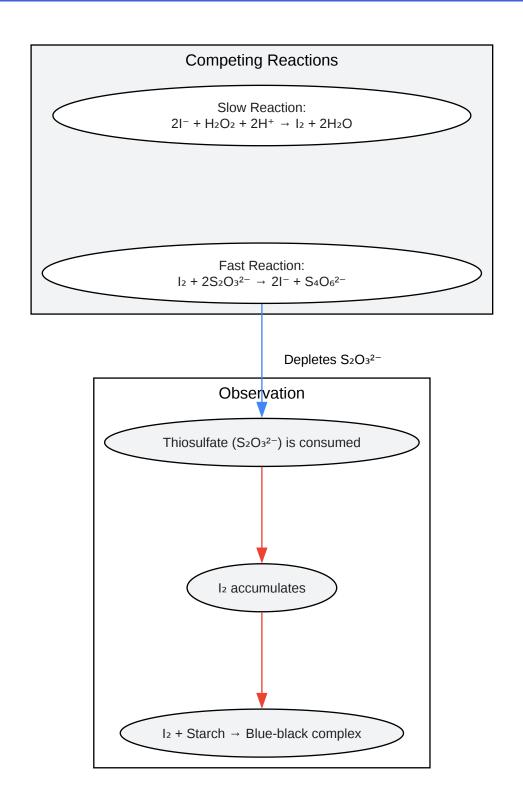
lodide as a Reducing Agent

The primary redox role of the iodide ion is as a reducing agent. It readily donates electrons to stronger oxidizing agents, resulting in the formation of elemental iodine.









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